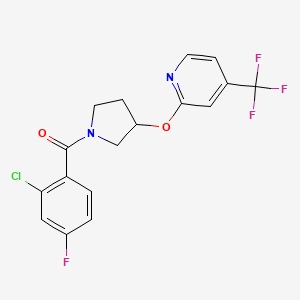

(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034622-22-3

Cat. No.: VC5644731

Molecular Formula: C17H13ClF4N2O2

Molecular Weight: 388.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034622-22-3 |

|---|---|

| Molecular Formula | C17H13ClF4N2O2 |

| Molecular Weight | 388.75 |

| IUPAC Name | (2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |

| Standard InChI Key | FMBAOAXZRSRRCL-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a central ketone group bonded to two distinct moieties:

-

2-Chloro-4-fluorophenyl group: A benzene ring substituted with chlorine (position 2) and fluorine (position 4).

-

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl group: A pyrrolidine ring with an ether linkage to a pyridine ring bearing a trifluoromethyl group (position 4).

The molecular formula is C₁₈H₁₄ClF₄N₂O₂, with a calculated molecular weight of 408.77 g/mol (based on analogous compounds ).

Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| LogP (Predicted) | ~3.2 (high lipophilicity) |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Topological Polar Surface Area | ~60 Ų |

| Solubility | Low aqueous solubility (<0.1 mg/mL) |

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyrrolidine ring introduces conformational rigidity .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Potential synthetic routes include:

-

Friedel-Crafts Acylation: Introducing the methanone group via reaction between 2-chloro-4-fluorobenzene and an acyl chloride intermediate.

-

Mitsunobu Reaction: Forming the ether linkage between pyrrolidine and pyridine moieties using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling for pyridine functionalization, though steric hindrance from the trifluoromethyl group may limit efficiency .

Reported Analogous Syntheses

A similar compound, (4-Chloro-2-fluorophenyl)-pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanol (PubChem CID 56679210), was synthesized via Grignard addition to a ketone precursor, yielding a tertiary alcohol . For the target methanone, oxidation of such intermediates or direct acylation strategies may apply.

Industrial and Research Applications

Medicinal Chemistry

The compound’s trifluoromethylpyridine moiety aligns with antiviral and anticancer agents. For example, 2-Chloro-4-methoxy-3-nitropyridine (CAS 6980-09-2) is a precursor in antibiotic synthesis , suggesting potential utility in infectious disease drug development.

Agrochemicals

Fluorinated pyridines are used in herbicides and insecticides. The chloro-fluorophenyl group may enhance binding to pest-specific targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume